6-Bromobenzo[B]thiophene-3-carbaldehyde
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Overview
Description
6-Bromobenzo[B]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research . The compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position on the benzo[B]thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Bromobenzo[B]thiophene-3-carbaldehyde involves the reaction of 6-bromo-benzo[B]thiophene with 4-methoxycarbonyl aniline in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for one hour, followed by the addition of sodium cyanoborohydride at 0-20°C for another hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzo[B]thiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 6-Bromobenzo[B]thiophene-3-carboxylic acid.
Reduction: 6-Bromobenzo[B]thiophene-3-methanol.
Substitution: Various substituted benzo[B]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromobenzo[B]thiophene-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The specific mechanism of action of 6-Bromobenzo[B]thiophene-3-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and bromine functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[B]thiophene: Similar in structure but lacks the aldehyde group.
3-Bromothianaphthene: Another brominated thiophene derivative with different substitution patterns
Uniqueness
6-Bromobenzo[B]thiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzo[B]thiophene ring. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-1-benzothiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQAUIPFVKGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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